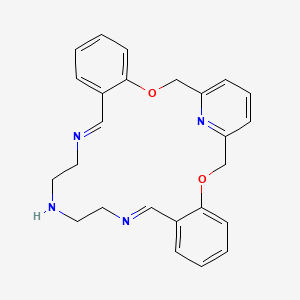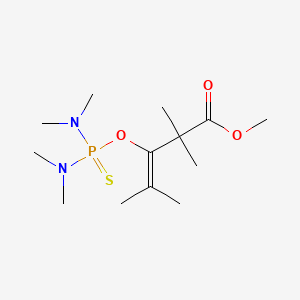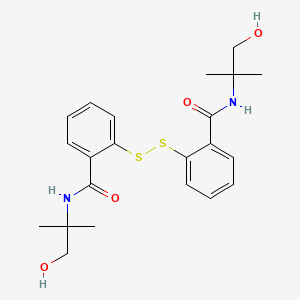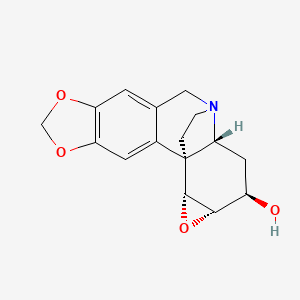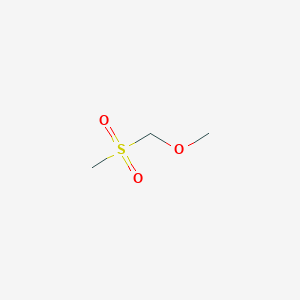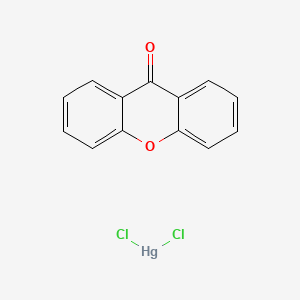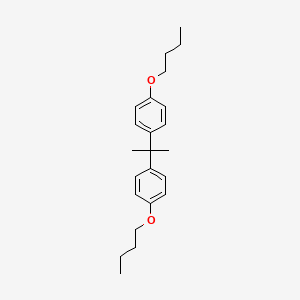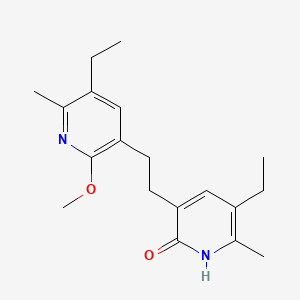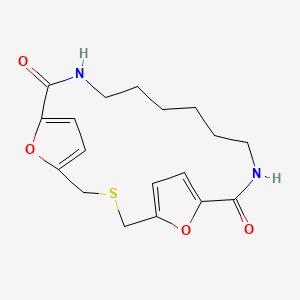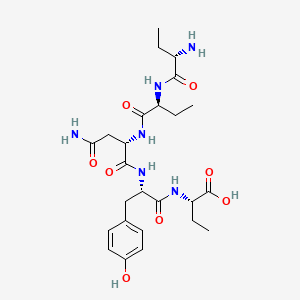
(1-Bromocyclohexyl)-(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclohexyl)(4-methoxyphenyl)methanone typically involves the bromination of cyclohexyl compounds followed by the introduction of the methoxyphenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity (1-Bromocyclohexyl)(4-methoxyphenyl)methanone .
化学反応の分析
Types of Reactions: (1-Bromocyclohexyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexyl derivatives
科学的研究の応用
Chemistry: In chemistry, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms or as a starting material for the synthesis of biologically active compounds .
Medicine: In medicine, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of (1-Bromocyclohexyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- (1-Chlorocyclohexyl)(4-methoxyphenyl)methanone
- (1-Iodocyclohexyl)(4-methoxyphenyl)methanone
- (1-Fluorocyclohexyl)(4-methoxyphenyl)methanone
Comparison: Compared to its similar compounds, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a balanced choice for various chemical reactions. Its methoxyphenyl group also contributes to its stability and reactivity, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
7469-81-0 |
|---|---|
分子式 |
C14H17BrO2 |
分子量 |
297.19 g/mol |
IUPAC名 |
(1-bromocyclohexyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H17BrO2/c1-17-12-7-5-11(6-8-12)13(16)14(15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
InChIキー |
UKJZIKHUZRHBRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2(CCCCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


